5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

IDO1 Immuno-oncology Cancer immunotherapy

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (CAS 708251-87-0) is a 1,5-disubstituted isatin (indoline-2,3-dione) derivative characterized by a bromine atom at the 5-position of the indole core and a 4-methoxybenzyl substituent at the N-1 position. This compound serves as both a bioactive molecule in its own right and a versatile synthetic intermediate.

Molecular Formula C16H12BrNO3
Molecular Weight 346.18
CAS No. 708251-87-0
Cat. No. B2383402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione
CAS708251-87-0
Molecular FormulaC16H12BrNO3
Molecular Weight346.18
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
InChIInChI=1S/C16H12BrNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3
InChIKeyMFAHRBAGUYPMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (CAS 708251-87-0): Chemical Profile and Procurement Rationale


5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (CAS 708251-87-0) is a 1,5-disubstituted isatin (indoline-2,3-dione) derivative characterized by a bromine atom at the 5-position of the indole core and a 4-methoxybenzyl substituent at the N-1 position [1]. This compound serves as both a bioactive molecule in its own right and a versatile synthetic intermediate [2]. It exhibits multi-target inhibitory profiles, with documented activity against indoleamine 2,3-dioxygenase 1 (IDO1) and α-glucosidase [3]. Its structural features—specifically the electron-withdrawing 5-bromo substituent and the electron-donating 4-methoxybenzyl N-substituent—are critical determinants of its biological activity and synthetic utility, as modifications at these positions have been shown to substantially alter potency and target selectivity .

Why Generic Substitution Fails: The Critical Role of 5-Bromo and N-(4-Methoxybenzyl) Moieties in 708251-87-0


Substituting 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione with a generic isatin or a structurally similar analog is not feasible for applications requiring precise target engagement. The specific substitution pattern dictates the molecule's biological profile. For instance, the presence of the 5-bromo substituent is essential for IDO1 inhibition, while the N-(4-methoxybenzyl) group is critical for α-glucosidase inhibition [1]. Comparative studies reveal that varying the N-substituent (e.g., benzyl vs. naphthylmethyl) or the C-5 substituent (e.g., bromo vs. iodo) profoundly alters potency and selectivity across different targets, including kinases, HDACs, and viral proteases [2]. The quantitative evidence presented below demonstrates that even minor structural deviations lead to significant losses in specific activities, confirming that this compound is not an interchangeable commodity but a defined chemical tool.

Quantitative Differentiation Evidence for 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (CAS 708251-87-0) vs. Analogs


IDO1 Inhibitory Potency of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione vs. Unsubstituted Isatin

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione exhibits potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan catabolism implicated in tumor immune evasion. This compound demonstrates an IC50 of 13 nM against mouse IDO1 expressed in P815 cells [1]. In contrast, the unsubstituted parent scaffold, isatin (indoline-2,3-dione), shows no significant IDO1 inhibition at comparable concentrations; its primary reported activities include monoamine oxidase (MAO) inhibition and apoptosis induction, indicating a complete shift in target engagement driven by the 5-bromo and N-substitution .

IDO1 Immuno-oncology Cancer immunotherapy

α-Glucosidase Inhibition: 14-Fold Superiority of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione Derivative Over Clinical Standard Acarbose

A derivative of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (Compound 4l) was identified as a potent, competitive, and reversible inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes. Compound 4l inhibited α-glucosidase with an IC50 of 3.64 μM . This activity represents a 14-fold improvement over the clinically used α-glucosidase inhibitor acarbose, which has a reported IC50 of approximately 51 μM in the same or similar assay systems .

α-Glucosidase Diabetes Metabolic disease

Comparative IDO1 Inhibitory Profile: 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione vs. Other 5-Substituted Isatins

Within the class of isatin-based IDO1 inhibitors, the 5-bromo substituent is a critical determinant of potency. 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione achieves an IC50 of 13 nM against mouse IDO1 [1]. In a series of 1-substituted isatins evaluated for IDO1 inhibition, the 5-iodo analog demonstrated an IC50 of 4.4 nM, while the 5-chloro analog exhibited an IC50 of 26 nM [2]. This rank order of potency (I > Br > Cl) correlates with halogen size and electronegativity, highlighting that while the 5-iodo compound is more potent, the 5-bromo derivative offers a balanced profile with potentially distinct physicochemical properties and synthetic accessibility.

IDO1 Immuno-oncology Inhibitor

Impact of N-Substitution on Anticancer Activity: 4-Methoxybenzyl vs. Other Substituents in Indoline-2,3-diones

The N-substituent on the isatin core exerts a profound influence on antiproliferative activity. In a study of 1,5-disubstituted indolin-2,3-diones against human acute promyelocytic leukemia (HL-60) cells, compounds bearing an N-(4-methoxybenzyl) group demonstrated significantly enhanced potency compared to analogs with other N-substituents [1]. A related study on 5-phenylisatin derivatives showed that the N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (compound 2m) exhibited potent antitumor activity with an IC50 of 0.03 μM against K562 leukemia cells . In contrast, N-unsubstituted or N-alkyl derivatives in the same series showed markedly reduced or absent cytotoxicity [1].

Anticancer SAR Leukemia

BRD4 Bromodomain Inhibition: A Potential Off-Target Liability of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

While 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione is a potent IDO1 inhibitor, it also exhibits binding affinity to the BRD4 bromodomain, with a reported IC50 of 631 nM [1]. BRD4 is a key epigenetic reader protein and a target in its own right for cancer and inflammation. This cross-reactivity is not observed for all IDO1 inhibitors; for example, the clinical candidate epacadostat (INCB024360) is a highly selective IDO1 inhibitor with no reported BRD4 activity [2]. This polypharmacology could be viewed as an advantage for dual-targeting strategies or as a potential source of off-target effects, depending on the research context. This distinction is crucial for users requiring a clean, selective IDO1 probe versus those exploring multi-targeted agents.

BRD4 Epigenetics Selectivity

Synthetic Utility: Quantitative Yield Advantage in Derivatization of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione serves as a high-yielding intermediate for further derivatization. For example, treatment with boron tribromide (BBr3) in dichloromethane cleanly demethylates the 4-methoxybenzyl group to yield N-(4-hydroxyphenylmethyl)-5-bromoindol-2,3-dione in 84% yield after only 0.5 hours [1]. This contrasts with similar reactions on other protected isatin derivatives, which often require harsher conditions or provide lower yields due to competing side reactions at the C-3 carbonyl . The high yield and short reaction time make this compound an efficient building block for generating diverse compound libraries.

Synthetic intermediate Medicinal chemistry Library synthesis

Validated Application Scenarios for 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione (CAS 708251-87-0)


Immuno-Oncology Target Discovery and Validation (IDO1 Pathway)

This compound serves as a validated, potent (IC50 13 nM) small-molecule inhibitor of IDO1, a key enzyme in tumor immune suppression [1]. It is suitable for in vitro target engagement studies, pathway analysis, and as a starting point for medicinal chemistry optimization in immuno-oncology drug discovery programs. Its defined potency allows researchers to probe the role of IDO1 in specific tumor microenvironments and to benchmark against clinical candidates.

Antidiabetic Lead Identification and Optimization (α-Glucosidase)

Derivatives of 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione exhibit an IC50 of 3.64 μM against α-glucosidase, demonstrating 14-fold superiority over acarbose [1]. This validates the scaffold for use in hit-to-lead campaigns focused on type 2 diabetes. The compound's competitive and reversible inhibition mechanism provides a favorable profile for developing new antidiabetic agents with potentially improved efficacy.

Medicinal Chemistry for Diverse Compound Library Synthesis

The compound functions as a versatile and high-yielding synthetic intermediate for generating focused libraries of isatin-based bioactive molecules [1]. The N-(4-methoxybenzyl) group can be efficiently deprotected to yield the corresponding N-(4-hydroxyphenylmethyl) derivative in 84% yield, enabling further functionalization . This makes it an efficient building block for SAR studies exploring variations at the N1, C3, and C5 positions of the isatin core.

Epigenetic Probe Development (BRD4 Bromodomain)

With a binding IC50 of 631 nM for the BRD4 bromodomain, this compound provides a foundation for developing novel inhibitors of this key epigenetic regulator [1]. Researchers can utilize it as a starting point for structure-guided optimization to enhance BRD4 affinity and selectivity, or conversely, to engineer this activity out for cleaner IDO1 probes. Its dual IDO1/BRD4 activity may also be exploited for designing novel multi-targeted anticancer agents.

Quote Request

Request a Quote for 5-Bromo-1-(4-methoxybenzyl)indoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.